D-Galactofuranose, pentaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

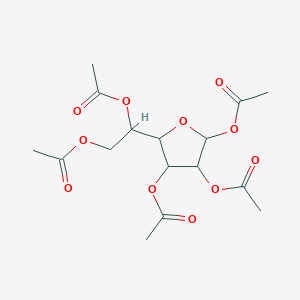

Structure

3D Structure

Properties

IUPAC Name |

[2-acetyloxy-2-(3,4,5-triacetyloxyoxolan-2-yl)ethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQXPYZEBBLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322053 | |

| Record name | D-Galactofuranose, pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10535-09-8 | |

| Record name | NSC400289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Galactofuranose, pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of D Galactofuranose in Glycoscience

Significance of Furanose Forms in Carbohydrate Chemistry

Carbohydrates, fundamental building blocks of life, primarily exist in cyclic forms rather than their open-chain structures. These cyclic structures are categorized into two main forms: the six-membered pyranose ring and the five-membered furanose ring. numberanalytics.comfiveable.me The term "furanose" is derived from its structural similarity to the oxygen-containing heterocyclic compound furan. wikipedia.org While pyranose rings are generally more stable, furanose rings offer greater flexibility and can adopt a wider range of conformations. numberanalytics.com This structural versatility plays a crucial role in the diverse functions of carbohydrates. numberanalytics.comfiveable.me

The formation of a furanose ring occurs through an intramolecular reaction between a carbonyl group (aldehyde or ketone) and a hydroxyl group within the same monosaccharide molecule, resulting in a cyclic hemiacetal or hemiketal. fiveable.mewikipedia.org This cyclization can result in two different anomers, designated as alpha (α) and beta (β), depending on the orientation of the hydroxyl group on the anomeric carbon. wikipedia.org The interconversion between furanose and pyranose forms, which occurs through the open-chain structure, is a key aspect of carbohydrate chemistry, influencing their metabolic pathways and interactions with enzymes. fiveable.me Furanose rings are integral components of various biologically important molecules, including nucleic acids like RNA, where ribose exists in its furanose form. numberanalytics.comfiveable.me

Role of Galactofuranose in Microbial Glycoconjugates and Pathogenesis

D-Galactofuranose (Galf) is the furanose form of the common sugar D-galactose. nih.govresearchgate.net While mammals exclusively utilize the pyranose form of galactose (Galp), Galf is a significant component of glycoconjugates in a wide range of microorganisms, including bacteria, fungi, and protozoa. nih.govresearchgate.netoup.com These Galf-containing glycoconjugates are often found on the cell surface, forming a crucial interface between the microbe and its environment. researchgate.netoup.com

In many pathogenic microorganisms, the presence of Galf is directly linked to their virulence and survival. nih.govnih.gov For instance, in the fungus Aspergillus fumigatus, a major cause of invasive aspergillosis, galactomannan, a polysaccharide with a mannan (B1593421) core and side chains of β-1,5-linked Galf residues, is a major component of the cell wall. nih.gov The absence of Galf in this fungus leads to a thinner cell wall, increased susceptibility to antifungal agents, and attenuated virulence. researchgate.netnih.gov Similarly, in bacteria like Mycobacterium tuberculosis, the causative agent of tuberculosis, a galactan backbone composed of approximately 30 D-Galf residues is a core component of the mycolyl-arabinogalactan complex in the cell wall. nih.gov The enzymes responsible for the biosynthesis of these Galf-containing structures are therefore attractive targets for the development of new antimicrobial drugs, as their inhibition would selectively target the pathogen without affecting the host. nih.govnih.govconicet.gov.ar

D-Galactofuranose Pentaacetate as a Key Intermediate in Glycoscience Research

The unique biological roles of D-galactofuranose have spurred significant interest in the chemical synthesis of Galf-containing molecules for glycobiological studies. nih.govconicet.gov.ar D-Galactofuranose, pentaacetate, the fully acetylated form of D-galactofuranose, serves as a crucial and versatile intermediate in these synthetic endeavors. The acetylation of the hydroxyl groups enhances the chemical stability of the molecule and allows for its use as a glycosyl donor in the synthesis of more complex oligosaccharides and glycoconjugates. biosynth.com

The synthesis of various Galf-containing structures, including fragments of microbial cell walls, often utilizes D-galactofuranose pentaacetate or its derivatives as starting materials. nih.govnih.gov For example, it can be converted into more reactive glycosyl donors, such as glycosyl halides or thioglycosides, which are then used to form glycosidic linkages with specific acceptor molecules. biosynth.com This allows researchers to construct specific oligosaccharide sequences found in pathogenic organisms, which can then be used to study the enzymes involved in their biosynthesis, develop diagnostic tools, or design potential vaccines. nih.govnih.gov The ability to synthesize these complex carbohydrates is paramount to understanding their function and exploiting their unique presence in pathogens for therapeutic benefit. conicet.gov.ar

Synthetic Methodologies for D Galactofuranose Pentaacetate

Peracetylation Routes from D-Galactose

Peracetylation of D-galactose is a common method to produce a mixture of its acetylated isomers, from which the desired D-galactofuranose pentaacetate can be isolated. This process involves the esterification of all hydroxyl groups of the sugar with acetate (B1210297) moieties.

Pyridine-catalyzed Peracetylation and Fractional Crystallization for Furanose Isomer Isolation

The reaction of D-galactose with an excess of acetic anhydride (B1165640) in the presence of pyridine (B92270) as a catalyst and solvent is a widely used method for peracetylation. researchgate.net This reaction typically yields a mixture of α- and β-anomers of both the pyranose and furanose forms of galactose pentaacetate. researchgate.netmasterorganicchemistry.com The formation of the five-membered furanose ring is one of several possible cyclic structures that can arise from the open-chain form of glucose. masterorganicchemistry.com

The isolation of the desired D-galactofuranose pentaacetate from this isomeric mixture is often achieved through fractional crystallization. This technique exploits the differences in solubility and crystal packing of the various isomers to selectively crystallize the furanose form. The spectacular crystallization of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose from a mixture, while its pyranose isomer remains an oil, highlights the utility of crystallization in separating furanose and pyranose derivatives. researchgate.net

Table 1: Pyridine-Catalyzed Peracetylation of D-Galactose

| Reactants | Catalyst/Solvent | Key Outcome | Isolation Method |

| D-Galactose, Acetic Anhydride | Pyridine | Mixture of α/β pyranose and furanose pentaacetates researchgate.net | Fractional Crystallization researchgate.net |

Influence of Catalysts on Peracetylation Stereoselectivity

The choice of catalyst can significantly influence the stereoselectivity of the peracetylation reaction, affecting the ratio of α- to β-anomers produced. While pyridine often yields a mixture of anomers, other catalysts have been explored to achieve greater selectivity. researchgate.netmdpi.com For instance, the use of certain Lewis acids can favor the formation of one anomer over the other. biosynth.com The stereochemical outcome is also influenced by neighboring group participation from the acetyl group at the C-2 position, which can direct the approach of incoming nucleophiles. ccsenet.orgnih.gov

The development of stereoselective methods is crucial for synthesizing specific glycosidic linkages. For example, perfluorophenylboronic acid has been shown to catalyze the direct α-stereoselective addition of alcohol nucleophiles to peracetylated D-galactal, a derivative of galactose. nih.gov

Table 2: Catalyst Influence on Peracetylation

| Catalyst | Outcome | Reference |

| Pyridine | Mixture of α and β anomers | researchgate.net |

| Lewis Acids (general) | Can favor one anomer | biosynth.com |

| Perfluorophenylboronic acid (on D-galactal) | Complete α-selectivity for 2-deoxygalactosides | nih.gov |

Anomerization Strategies for D-Galactofuranose Pentaacetate

Anomerization is the process of converting one anomer into another. This is a key strategy for obtaining the desired stereoisomer of D-galactofuranose pentaacetate when the initial synthesis yields a mixture or the less desired anomer.

Acid-catalyzed Anomerization Approaches

Acid catalysts are commonly employed to facilitate the anomerization of peracetylated sugars. The mechanism often involves the formation of a resonance-stabilized carbonium ion intermediate at the anomeric center (C-1) after the dissociation of the C1-acetoxy group. colab.wsresearchgate.net This intermediate can then be attacked by an acetate ion from either face, leading to a mixture of α and β anomers. The reaction can be driven towards the thermodynamically more stable anomer. For instance, treating β-D-glucose pentaacetate with Lewis acids like stannic chloride or titanium tetrachloride can promote its conversion to the α-anomer. colab.wschemrxiv.org

Base-promoted Anomerization in Organic Solutions and Solid State

While less common, base-promoted anomerization offers an alternative to acid-catalyzed methods. Imidazole has been identified as an effective promoter for the anomerization of β-D-glucose pentaacetate, with the reaction proceeding in both organic solvents and in the solid state at room temperature. chemrxiv.orgresearchgate.net This method is notable for its mild conditions. The proposed mechanism involves the nucleophilic amine part of imidazole. researchgate.net

Preparation from Related Glycosyl Precursors

D-Galactofuranose pentaacetate can also be synthesized from other activated galactose derivatives. A common strategy involves the use of glycosyl halides, such as α-D-galactopyranosyl bromide, as glycosyl donors. researchgate.net These precursors can be reacted with an acceptor molecule to form the desired glycosidic linkage.

Another approach involves the preparation of partially protected D-galactofuranose derivatives that can act as glycosyl acceptors. conicet.gov.ar For example, derivatives of D-galactono-1,4-lactone can be selectively protected to leave a free hydroxyl group at the desired position for subsequent glycosylation. conicet.gov.ar Furthermore, thioglycosides are another class of precursors that can be activated as glycosyl donors for the synthesis of galactofuranose-containing molecules. conicet.gov.ar The synthesis of crystalline per-O-TBS-β-D-galactofuranose and its subsequent conversion to a galactofuranosyl iodide has been shown to be an efficient method for glycosylation. researchgate.net

Conversion from Anomeric Bromides

The conversion of a glycosyl bromide to a glycosyl acetate is a classical transformation in carbohydrate chemistry. This method relies on the nucleophilic displacement of the anomeric bromide by an acetate source. The primary challenge in applying this to D-galactofuranose pentaacetate is the preparation of the requisite starting material, tetra-O-acetyl-D-galactofuranosyl bromide, as furanosyl halides are often less stable than their pyranosyl counterparts.

Formation of the Furanosyl Bromide: A suitable D-galactofuranose derivative is first converted into the peracetylated anomeric bromide.

Displacement with Acetate: The bromide is subsequently reacted with an acetate salt to yield the final pentaacetate product.

Detailed research findings indicate that the treatment of per-O-acetylated sugars with reagents like hydrogen bromide (HBr) in acetic acid is a standard method for producing the corresponding glycosyl bromide. nih.gov For instance, glucose pentaacetate reacts with HBr to yield tetra-O-acetyl-α-D-glucopyranosyl bromide. nih.gov A similar strategy can be envisioned for a furanose precursor. Once the furanosyl bromide is obtained, it can be converted to the pentaacetate. A historical method for this conversion involves reacting the glycosyl bromide with silver acetate in a suitable solvent like acetic acid. nih.gov This reaction typically proceeds with the inversion of stereochemistry at the anomeric center, depending on the reaction conditions and neighboring group participation.

| Reaction Step | Reagents | Typical Outcome | Reference |

| Bromide Formation | Peracetylated Sugar, HBr/Acetic Acid | Forms acetylated glycosyl bromide | nih.gov |

| Acetate Displacement | Glycosyl Bromide, Silver Acetate | Forms peracetylated sugar | nih.gov |

Direct Conversion from Anomeric Acetates

This approach involves the synthesis of D-galactofuranose pentaacetate from a precursor that is already an anomeric acetate, typically through full acetylation of D-galactose or by isomerization of a pre-existing acetate. The direct acetylation of unprotected sugars is a common strategy to produce per-O-acetylated derivatives.

Treatment of D-galactose with an excess of acetic anhydride in the presence of a base like pyridine at room temperature yields penta-O-acetyl-D-galactose. researchgate.net However, this reaction overwhelmingly favors the formation of the thermodynamically more stable pyranose ring, yielding a mixture of α- and β-D-galactopyranose pentaacetate. The desired D-galactofuranose pentaacetate is generally formed as a minor product, if at all, under these standard conditions.

A more advanced and specific method involves an acid-catalyzed pyranoside-into-furanoside (PiF) rearrangement. acs.org This process can transform a pre-formed, and more easily accessible, per-O-acetylated galactopyranoside into the corresponding furanoside isomer. The reaction is driven by specific acidic conditions and can establish an equilibrium between the two ring forms, from which the furanoside can be isolated. acs.org For acetylated substrates, this rearrangement has been observed, providing a direct, albeit complex, pathway from a stable pyranose acetate to the desired furanose acetate. acs.org

| Method | Starting Material | Reagents | Key Observation | Reference |

| Direct Acetylation | D-Galactose | Acetic Anhydride, Pyridine | Yields a mixture of α- and β-anomers, primarily in the pyranose form. | researchgate.net |

| Isomerization (PiF) | Peracetylated Galactopyranoside | Acid Catalyst | Establishes an equilibrium between pyranose and furanose forms, allowing isolation of the furanoside. | acs.org |

One-Pot Synthetic Procedures for Peracylated Furanose Derivatives

One-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. Several one-pot methods have been developed for the synthesis of peracetylated sugars from unprotected carbohydrates.

A highly efficient, solvent-free method involves the per-O-acetylation of sugars using a stoichiometric amount of acetic anhydride with a catalytic quantity of iodine. nih.gov This reaction proceeds in high yield (90-99%) but produces exclusively pyranose products as a mixture of anomers. nih.gov While this specific method is not suitable for directly producing the furanose isomer, it exemplifies a modern one-pot approach to peracetylation.

To specifically target the furanose ring in a one-pot fashion, a different strategy is required. One of the most effective methods for preparing galactofuranoside derivatives involves the iodine-promoted cyclization of galactose diethyl dithioacetal in an alcohol solvent. nih.gov This reaction is notable because it forms galactofuranose glycosides with no contamination from the pyranoside isomer. nih.gov This principle can be adapted into a one-pot synthesis of D-galactofuranose pentaacetate. The procedure would involve:

Starting with unprotected D-galactose, which is first converted to its diethyl dithioacetal derivative.

The dithioacetal is then subjected to iodine-promoted cyclization. Instead of an alcohol, the reaction could potentially be performed under conditions that lead to an intermediate that can be directly acetylated.

Finally, the addition of acetic anhydride and a suitable catalyst to the same reaction vessel would complete the per-O-acetylation, yielding the target D-galactofuranose pentaacetate.

Another one-pot approach involves the treatment of unprotected sugars with acetic anhydride and a Lewis acid catalyst, such as tin tetrachloride (SnCl₄), followed by the addition of a thiol to produce thioglycosides. researchgate.net By modifying this sequence and replacing the thiol with an appropriate reagent, it could be adapted for the synthesis of the pentaacetate.

| One-Pot Strategy | Starting Material | Key Reagents | Product Type | Reference |

| Iodine-Catalyzed Acetylation | Unprotected Sugars | Acetic Anhydride, Iodine | Per-O-acetylated pyranoses | nih.gov |

| Tin-Catalyzed Thioglycosidation | Unprotected Sugars | Acetic Anhydride, SnCl₄, Thiol | Per-O-acetylated thioglycosides | researchgate.net |

| Dithioacetal Cyclization | Galactose Diethyl Dithioacetal | Iodine, then Acetic Anhydride | Hypothetical route to pure D-galactofuranose derivatives | nih.gov |

Spectroscopic and Advanced Structural Characterization of D Galactofuranose Pentaacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical characterization of D-Galactofuranose pentaacetate.

¹H NMR Analysis of Ring-Proton Resonances and Acetate (B1210297) Groups

Proton (¹H) NMR spectroscopy provides crucial information about the stereochemistry of the furanose ring and the disposition of the acetate groups in D-Galactofuranose pentaacetate. The chemical shifts and coupling constants of the ring protons are highly sensitive to their spatial arrangement. For instance, in D-glucose, minor signals corresponding to the furanose forms can be observed in specific regions of the ¹H NMR spectrum, distinct from the predominant pyranose signals. slu.se These signals, typically found between 4.07 ppm and 4.32 ppm, as well as a distinct signal around 5.49 ppm, are indicative of the furanose ring protons. slu.se The analysis of these resonances, often aided by two-dimensional NMR techniques like TOCSY-HSQC, allows for the assignment of individual protons and the determination of their relative stereochemistry. slu.se

The acetate groups of D-Galactofuranose pentaacetate also give rise to characteristic signals in the ¹H NMR spectrum. The chemical shifts of the methyl protons of the acetate groups can provide information about their local chemical environment and, by extension, the conformation of the molecule.

¹³C NMR Chemical Shift Analysis for Structural Confirmation

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Furanose Carbons

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| Anomeric Carbon (C1) | 95.0 - 105.0 |

| C2 | 75.0 - 85.0 |

| C3 | 70.0 - 80.0 |

| C4 | 80.0 - 90.0 |

| C5 | 70.0 - 75.0 |

| C6 | 60.0 - 65.0 |

Note: These are general ranges and can vary based on the specific stereochemistry and solvent.

Transferred NOE NMR Experiments for Conformational Insights

Transferred Nuclear Overhauser Effect (trNOE) NMR experiments are particularly valuable for studying the conformation of D-Galactofuranose pentaacetate when it is bound to a larger molecule, such as a protein or another carbohydrate. nih.gov This technique relies on the transfer of magnetization through space between protons that are in close proximity. nih.gov By observing NOEs between the ligand (D-Galactofuranose pentaacetate) and its binding partner, it is possible to deduce the bound conformation of the ligand. nih.govnih.gov For example, in studies of oligosaccharides binding to lectins, trNOE experiments have been used to identify which part of the sugar molecule is buried within the protein's binding pocket. nih.gov The presence of intermolecular trNOEs between specific protons of the carbohydrate and amino acid residues of the protein provides direct evidence of their close spatial relationship in the bound state. nih.gov

Mass Spectrometry (MS) Applications in Derivatized Galactofuranoses

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of molecules by measuring their mass-to-charge ratio. For galactofuranose and other carbohydrates, derivatization is often employed to enhance their volatility and ionization efficiency, making them more amenable to MS analysis, particularly with techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Common derivatization strategies include methoximation followed by trimethylsilylation. nih.gov These reactions target the hydroxyl groups of the sugar, replacing them with less polar and more volatile moieties. The resulting derivatized galactofuranoses produce characteristic fragmentation patterns in the mass spectrometer, which can be used to elucidate the structure of the original carbohydrate, including the location of glycosidic linkages and the identity of constituent monosaccharides. nih.govspectroscopyonline.com Derivatization can also introduce specific mass shifts that aid in the identification and quantification of analytes in complex mixtures. spectroscopyonline.com

Optical Rotation and Chirality Assessment in Synthesis Monitoring

Optical rotation is a fundamental property of chiral molecules like D-Galactofuranose pentaacetate, which causes them to rotate the plane of polarized light. The magnitude and direction of this rotation are specific to the compound and its enantiomeric form. This property is invaluable for monitoring the progress of chemical syntheses involving chiral compounds. mdpi.com By measuring the optical rotation of the reaction mixture over time, chemists can track the formation of the desired product and assess its enantiomeric purity. mdpi.com Any deviation from the expected optical rotation can indicate the presence of impurities or the formation of undesired stereoisomers. This real-time monitoring is crucial for optimizing reaction conditions and ensuring the stereochemical integrity of the final product. mdpi.com

X-ray Crystallography for Absolute Configuration and Conformational Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of crystalline compounds, including the absolute configuration and conformational details of D-Galactofuranose pentaacetate. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map, from which the positions of all atoms in the molecule can be determined with high accuracy. nih.gov

This technique unequivocally establishes the absolute stereochemistry at each chiral center, which is crucial for understanding the biological activity of carbohydrates. nih.gov Furthermore, X-ray crystallography provides detailed information about the conformation of the furanose ring (e.g., envelope or twist conformations) and the orientation of the acetate substituents. nih.gov While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. mit.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| D-Galactofuranose, pentaacetate |

| D-glucose |

| D-Galactofuranose |

| D-glucofuranose |

| D-lyxofuranose |

| D-lyxopyranose |

| D-glucopyranose |

| α-D-glucopyranose |

| β-D-glucopyranose |

| α-D-galactopyranose |

| β-D-galactopyranose |

| β-D-fructopyranose |

| trehalose |

| sucrose |

| β-maltose |

| α-maltose |

| anordrin |

| N-methyl-N-trimethylsilyl-trifluoroacetamide |

| tetramethylsilane |

| methanol |

| D-FF PNT |

| L-FF |

| Forssman pentasaccharide |

| α-D-GalNAc-(1-->3)-β-D-GalNAc-(1-->3)-α-D-Gal-(1-->4)-β-D-Gal-(1-->4)-D-Glc |

| α-D-GalNAc-(1-->3)-β-D-GalNAc |

| α-D-Gal-(1-->4)-β-D-Gal-(1-->4)-D-Glc |

Computational and Theoretical Approaches to Conformational Analysis

Understanding the conformational behavior of D-galactofuranose pentaacetate is crucial for comprehending its interactions and properties. Computational chemistry offers powerful tools to explore the potential energy surface of such flexible molecules, providing insights that are often difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations have emerged as a powerful technique to study the dynamic nature of carbohydrates. By simulating the movement of atoms over time, MD can reveal the accessible conformations and the transitions between them. While specific MD studies on D-galactofuranose pentaacetate are not abundant in publicly available literature, extensive research on related furanosides and peracetylated sugars provides a solid framework for understanding its likely behavior.

MD simulations of furanosides, often employing force fields like GLYCAM, have shown that these five-membered rings are not static but exist as a collection of interconverting envelope (E) and twist (T) conformations. For methyl D-furanosides, a two-state model, with populations in the North and South regions of the pseudorotational wheel, is often a reasonable approximation. However, for some configurations, a more continuous distribution of conformations is observed nih.govnih.gov. The introduction of bulky acetyl groups, as in D-galactofuranose pentaacetate, is expected to influence these conformational equilibria by introducing steric hindrance and altering electronic interactions.

Simulations of peracetylated sugars in various solvents, such as supercritical carbon dioxide, have highlighted the role of acetyl groups in mediating solubility and intermolecular interactions. These studies confirm the importance of interactions between the acetyl carbonyl oxygens and the surrounding medium nih.gov. For D-galactofuranose pentaacetate, MD simulations in aqueous or organic solvents would be invaluable in mapping its conformational landscape and understanding how the five acetyl groups modulate the inherent flexibility of the galactofuranose ring.

| Simulation Parameter | Description | Relevance to D-Galactofuranose Pentaacetate |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system (e.g., GLYCAM, AMBER). | Accurate parameters for acetylated furanosides are crucial for reliable simulations. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent models. | The choice of solvent will significantly impact the conformational preferences due to varying solute-solvent interactions. |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. | Longer simulations are necessary to adequately sample the conformational space of a flexible molecule like a penta-acetylated furanose. |

| Analysis Metrics | Pseudorotational phase angles, puckering parameters, glycosidic torsion angles. | These metrics are used to quantify the ring conformation and the orientation of the acetyl groups. |

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It provides accurate energies for different molecular conformations, allowing for the determination of the most stable structures and the energy barriers between them. For D-galactofuranose pentaacetate, DFT calculations can be used to refine the geometries obtained from MD simulations and to gain a deeper understanding of the factors governing its conformational preferences.

A typical DFT study would involve optimizing the geometry of various possible conformers of D-galactofuranose pentaacetate and calculating their relative energies. This information can then be used to construct a potential energy surface, providing a detailed map of the conformational landscape.

| Functional/Basis Set | Description | Application |

|---|---|---|

| B3LYP | A hybrid density functional that is widely used for organic molecules. | Geometry optimization and energy calculations. |

| M06-2X | A meta-hybrid GGA functional that often provides good results for non-covalent interactions. | Particularly useful for studying intramolecular hydrogen bonding and steric effects. |

| 6-31G(d,p) | A Pople-style basis set that includes polarization functions on heavy atoms and hydrogens. | A good balance between accuracy and computational cost for geometry optimizations. |

| aug-cc-pVTZ | A correlation-consistent basis set with diffuse functions, providing high accuracy for energy calculations. | Used for single-point energy calculations on optimized geometries to obtain highly accurate relative energies. |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. These techniques are sensitive to molecular structure and conformation. While conventional Raman spectroscopy can provide valuable information, Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement of the Raman signal for molecules adsorbed on or near a metallic surface. This enhancement allows for the study of molecules at very low concentrations and can provide insights into the orientation of the molecule with respect to the surface.

For D-galactofuranose pentaacetate, SERS could be a powerful tool for probing its conformational and structural details. The vibrational modes of the acetyl groups and the furanose ring would be sensitive to changes in conformation. By comparing the experimental SERS spectrum with theoretical spectra calculated using DFT, it is possible to assign the observed vibrational bands and to infer the predominant conformation of the molecule when adsorbed on the SERS substrate.

Although specific SERS studies on D-galactofuranose pentaacetate are not readily found, the application of vibrational spectroscopy to other carbohydrates is well-established. Reviews on the Raman and IR spectra of carbohydrates provide a basis for interpreting the vibrational signatures of the furanose ring and its substituents nih.gov. The characteristic vibrations of the C-O, C-C, and C-H bonds, as well as the deformations of the ring, can be correlated with specific structural features.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Relevance to D-Galactofuranose Pentaacetate |

|---|---|---|

| 3600-3050 | O-H stretching (absent in pentaacetate) | The absence of this band would confirm complete acetylation. |

| 3050-2800 | C-H stretching | Provides information on the methyl and methine groups of the acetyl and furanose moieties. |

| 1750-1730 | C=O stretching of acetyl groups | A strong and characteristic band confirming the presence of the acetate esters. Its position and shape can be sensitive to the local environment and conformation. |

| 1500-1200 | C-H and C-O-H bending | Complex region with contributions from various bending modes, sensitive to conformational changes. |

| 1200-800 | C-O and C-C stretching | Fingerprint region highly sensitive to the conformation of the furanose ring and the glycosidic linkage (if present). |

Reactivity and Derivatization Studies of D Galactofuranose Pentaacetate

Formation of Glycosyl Halides (e.g., Bromides) as Glycosylation Intermediates

The conversion of D-galactofuranose, pentaacetate and its derivatives into glycosyl halides is a fundamental strategy for activating the anomeric center for glycosylation reactions. These halides, typically bromides or iodides, are valuable glycosyl donors.

A common method for the preparation of acetobromo sugars involves the treatment of the peracetylated sugar with a solution of hydrogen bromide in acetic acid. For instance, 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide can be synthesized from glucose pentaacetate by reaction with phosphorus tribromide, generated in situ from red phosphorus and bromine in glacial acetic acid. bas.bg A similar principle applies to the galactofuranose series.

A specific example involves the synthesis of 2,5,6-tri-O-acetyl-3-O-allyl-α,β-D-galactofuranosyl bromide. This was achieved by treating the parent 1,2,5,6-tetra-O-acetyl-3-O-allyl-α,β-D-galactofuranose with a solution of HBr in acetic acid. researchgate.net This transformation highlights the utility of this class of reaction for creating reactive glycosyl donors from appropriately functionalized galactofuranose precursors. The resulting glycosyl bromide can then be used in glycosylation reactions, for example, with cholesterol, to form new glycoconjugates. researchgate.net

| Reactant | Reagent | Product | Reference |

| 1,2,5,6-tetra-O-acetyl-3-O-allyl-α,β-D-galactofuranose | HBr in Acetic Acid | 2,5,6-tri-O-acetyl-3-O-allyl-α,β-D-galactofuranosyl bromide | researchgate.net |

| D-Glucose pentaacetate | Phosphorus tribromide | 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide | bas.bg |

Synthesis of Thio- and Selenoglycoside Derivatives

Thioglycosides and their selenium analogs are highly valuable intermediates in modern glycosylation chemistry due to their stability and the variety of methods available for their activation.

The synthesis of thioglycosides from per-O-acetylated sugars, including galactose pentaacetate, can be efficiently achieved using triflic acid (TfOH) as a promoter. beilstein-journals.org This method has been shown to be effective for the introduction of various thioalkyl and thioaryl groups at the anomeric position. For example, the reaction of galactose pentaacetate with ethanethiol (B150549) in the presence of a sub-stoichiometric amount of TfOH affords the corresponding ethyl thiogalactoside in high yield. beilstein-journals.org The reactivity of the sugar and the nucleophilicity of the thiol influence the reaction conditions, with less reactive systems sometimes requiring stoichiometric amounts of the acid. beilstein-journals.org

The following table summarizes the synthesis of various thioglycosides from per-acetylated sugars using triflic acid:

| Sugar Pentaacetate | Thiol | TfOH (equiv.) | Product | Yield (%) |

| Galactose pentaacetate | Ethanethiol | 0.8 | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 90 |

| Glucose pentaacetate | p-Thiocresol | 1.0 | p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 88 |

| Mannose pentaacetate | Ethanethiol | 2.0 | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | 85 |

The synthesis of selenoglycosides can be accomplished through several routes. One common approach involves the reaction of a protected sugar halide with a selenium nucleophile, such as potassium selenobenzoate. nih.gov An alternative pathway utilizes the reaction of a per-acetylated sugar with a selenol in the presence of a Lewis acid. These seleno-sugars are important for the preparation of various selenium-containing glycoconjugates and as potential enzyme inhibitors. nih.govnih.gov

Acetyl Transfer Reactions and Related Chemical Transformations

Acetyl group migration is a well-documented phenomenon in carbohydrate chemistry, particularly in furanoside derivatives where the proximity of hydroxyl groups facilitates intramolecular transesterification. beilstein-journals.org These reactions can occur under both acidic and basic conditions and often proceed through cyclic orthoester intermediates. beilstein-journals.org

In the context of furanosides, the formation of five- or six-membered ring orthoacetate intermediates can lead to intramolecular acetyl migration. beilstein-journals.org For instance, during deprotection reactions of silylated acetylated ribofuranosides, acetyl migration from the C1-position to the C5-primary alcohol has been observed, likely proceeding through an orthoester intermediate. beilstein-journals.org The propensity for acetyl migration is influenced by the stereochemistry of the sugar and the reaction conditions. While certain acidic conditions might favor the formation of a six-membered ring orthoacetate, leading to migration, other reagents may suppress this side reaction. beilstein-journals.org

Regioselective Deacetylation and Functional Group Interconversions

The selective removal of one or more acetyl groups from a peracetylated sugar is a key step in many synthetic sequences, allowing for the introduction of new functional groups at specific positions. Both chemical and enzymatic methods have been developed for the regioselective deacetylation of acetylated carbohydrates.

A notable chemical method for the selective deacetylation of the anomeric acetyl group involves the use of tri(isopropyl)tin ethoxide, (i-Pr)3Sn(OEt). researchgate.net This reagent has been successfully employed for the regioselective anomeric deacetylation of various fully acetylated carbohydrates, including derivatives of glucose, galactose, and xylose. researchgate.netnih.gov This selective deprotection provides a free hydroxyl group at the anomeric position, which can then be further functionalized.

Enzymatic methods offer a high degree of regioselectivity. For example, cellulose (B213188) acetate (B1210297) esterase from Neisseria sicca has been shown to regioselectively deacetylate methyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside. nih.gov The enzyme initially removes the acetyl groups at the C-3 and C-6 positions, leading to the accumulation of the 2,4-diacetate derivative. nih.gov This enzymatic approach provides a mild and highly specific alternative to chemical deprotection methods.

These regioselective deacetylation reactions are critical for the synthesis of complex oligosaccharides and glycoconjugates, as they allow for the stepwise construction of these molecules by unmasking specific hydroxyl groups for subsequent glycosylation or other functional group transformations.

Synthesis of Biologically Relevant Glycans and Analogues

The development of synthetic methodologies utilizing D-galactofuranose donors is driven by the biological significance of galactofuranose-containing glycans, which are found in various pathogenic microorganisms but are absent in mammals. This makes them attractive targets for the development of novel therapeutics and diagnostic tools.

Carba-sugars, in which the endocyclic oxygen atom is replaced by a methylene (B1212753) group, are hydrolytically stable mimics of their natural carbohydrate counterparts. The synthesis of carba-sugar analogues of galactofuranosides is of interest for developing potential inhibitors of enzymes involved in galactofuranose metabolism. While the direct use of D-galactofuranose pentaacetate in the synthesis of carba-sugar analogues is not widely documented, general strategies for carba-sugar synthesis often involve the construction of a carbocyclic core from non-carbohydrate precursors or the extensive modification of existing sugar lactones or other derivatives. These synthetic routes typically involve multiple steps of functional group manipulation and cyclization, where a galactofuranose-derived starting material could potentially be employed.

The glycosylation of bioactive molecules, such as vitamins, can significantly alter their physicochemical properties, including solubility, stability, and bioavailability. The attachment of a galactofuranose moiety to a vitamin or another bioactive molecule could lead to novel compounds with enhanced or modified biological activities. Although specific examples detailing the use of D-galactofuranose pentaacetate for the glycosylation of vitamins are scarce in the literature, the general principles of glycosylation would apply. The hydroxyl groups present in many vitamins (e.g., ascorbic acid, tocopherol, retinol) could serve as nucleophiles in glycosylation reactions with an activated D-galactofuranose donor. The challenge in such syntheses lies in the regioselective glycosylation of the desired hydroxyl group in the presence of other reactive functionalities within the vitamin molecule.

D-Galactofuranose Pentaacetate: A Key Player in Advanced Glycoscience

A comprehensive examination of the pivotal role of D-Galactofuranose Pentaacetate as a versatile glycosyl donor in the synthesis of complex carbohydrates, its application in the development of innovative drug delivery systems, and its contribution to the construction of sophisticated glycan libraries and microarrays for high-throughput analysis.

Enzymatic Transformations and Biochemical Applications

Enzymatic Biosynthesis of D-Galactose Derivatives and Sugar Nucleotides

The biosynthesis of D-galactose derivatives is a field of significant interest, with enzymatic catalysis offering a powerful tool for creating complex structures. nih.gov D-Galactofuranose, pentaacetate is instrumental in the synthesis of key intermediates for these enzymatic pathways.

D-Galactofuranose (Galf) is a critical component of the cell walls in many pathogenic bacteria, fungi, and protozoa, but it is absent in humans, making its biosynthetic pathway an attractive target for antimicrobial drugs. nih.govnih.gov The sole precursor for all Galf residues in these organisms is UDP-galactofuranose (UDP-Galf). nih.gov

This essential nucleotide sugar is produced from UDP-galactopyranose (UDP-Galp) by the action of the flavoenzyme UDP-galactopyranose mutase (UGM, EC 5.4.99.9). nih.govwikipedia.org UGM catalyzes the reversible ring contraction of the six-membered pyranose ring of galactose into the five-membered furanose form. nih.gov The equilibrium of this reaction heavily favors the more thermodynamically stable UDP-Galp, with a ratio of approximately 11:1. nih.govnih.gov

This compound is not a substrate for UGM. Instead, it serves as a key starting material for the challenging chemical synthesis of UDP-Galf. kiesslinglab.com Researchers use these chemically synthesized UDP-Galf molecules and their analogs to:

Study the kinetics and mechanism of UGM from various pathogenic organisms like Mycobacterium tuberculosis and Trypanosoma cruzi. kiesslinglab.complos.org

Investigate the function of galactofuranosyltransferases, the enzymes that use UDP-Galf as a donor to build complex glycans. nih.gov

Screen for inhibitors of UGM, which could serve as novel antibiotics. wikipedia.org

The chemical synthesis from precursors like the pentaacetate is vital because it allows the creation of modified or labeled versions of UDP-Galf that are indispensable for mechanistic studies. kiesslinglab.comkiesslinglab.com

Enzymatic fucosylation involves the transfer of a fucose sugar to an acceptor molecule, often another carbohydrate. While this compound is not directly used in enzymatic fucosylation, it can be chemically converted into acceptor substrates for such reactions. The synthesis of fucosylated oligosaccharides is of great interest due to their roles in biological recognition and their potential as prebiotics. nih.gov

Studies have demonstrated the enzymatic synthesis of fucose-containing galacto-oligosaccharides using β-galactosidases. nih.gov In these systems, lactose (B1674315) (containing galactose in its pyranose form) is typically used as the galactose donor, and fucose is the acceptor. The enzymes catalyze the formation of various linkages, such as Galβ1-3Fuc and Galβ1-4Fuc. nih.govnih.gov While these studies focus on galactopyranose, the principle extends to the development of novel fucosylated structures based on chemically synthesized galactofuranose acceptors derived from this compound.

Substrate Development for Glycosidases and Glycosyltransferases

This compound is a foundational building block for the synthesis of custom substrates needed to characterize the activity and specificity of enzymes that process galactofuranose.

To study the kinetics and mechanism of enzymes like galactofuranosidases and galactofuranosyltransferases, it is often necessary to use substrates labeled with a reporter tag, such as a radioactive isotope or a fluorescent marker. This compound is an excellent starting point for the multi-step synthesis of these probes. For example, a radiolabeled acetyl group or a modification to the sugar backbone can be introduced during the chemical synthesis. These radiotracers allow for highly sensitive detection of enzyme activity, enabling precise measurement of reaction rates and inhibition constants. kiesslinglab.com

Enzymes that hydrolyze galactofuranose linkages, known as β-D-galactofuranosidases, are essential for the metabolism of Galf-containing glycans in various organisms. nih.gov Developing inhibitors for these enzymes is a key strategy for creating new therapeutic agents. This compound can be chemically modified to produce a range of derivatives that can be tested as potential inhibitors. researchgate.net

A common approach is to synthesize chromogenic substrates, such as para-nitrophenyl (B135317) β-D-galactofuranoside (pNP-β-D-Galf), which release a colored compound upon hydrolysis, facilitating the screening of inhibitor libraries. nih.gov The synthesis of pNP-β-D-Galf and other potential inhibitors often begins with a protected galactofuranose derivative like the pentaacetate. By modifying the sugar ring (e.g., introducing sulfur or nitrogen) or the glycosidic linkage, chemists can create compounds that bind tightly to the enzyme's active site without being processed, thereby blocking its function. researchgate.net

Chemoenzymatic Synthesis Strategies for Complex Glycans

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex carbohydrates that are difficult to produce by either method alone. nih.gov This approach is particularly powerful for assembling the unique and complex N-glycans found in nature. nih.gov

In this strategy, this compound serves as a chemical building block for the "chemo" part of the process. A typical chemoenzymatic route involving galactofuranose might proceed as follows:

Chemical Synthesis: A core glycan structure containing one or more galactofuranose residues is synthesized chemically. This often starts with this compound, which is deprotected and coupled to other sugar units to form a specific oligosaccharide acceptor substrate. nih.gov

Enzymatic Elongation: The chemically synthesized core structure is then used as a substrate for a panel of specific glycosyltransferases. These enzymes add further sugar units in a precisely controlled, stereospecific manner, elongating and branching the glycan to create the final, complex product. nih.govnih.gov

This powerful strategy allows for the creation of homogeneous samples of complex glycans, including those containing the pathogen-specific Galf residue, which are essential for developing vaccines, diagnostic tools, and for fundamental studies in glycobiology. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in Galactofuranose Metabolism and Synthesis

| Enzyme | EC Number | Function | Relevance to this compound |

|---|---|---|---|

| UDP-galactopyranose mutase (UGM) | 5.4.99.9 | Catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose. wikipedia.org | Precursor for synthesizing UDP-Galf to study UGM activity and inhibition. kiesslinglab.com |

| β-D-galactofuranosidase | 3.2.1.149 | Hydrolyzes terminal non-reducing β-D-galactofuranoside residues. nih.gov | Precursor for synthesizing substrates and inhibitors for enzyme characterization. nih.gov |

| Galactofuranosyltransferase | 2.4.1.- | Transfers galactofuranose from UDP-Galf to an acceptor molecule. nih.gov | Precursor for synthesizing acceptor substrates to study enzyme specificity. nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| D-Galactose |

| D-Galactofuranose (Galf) |

| Fucose |

| UDP-galactofuranose (UDP-Galf) |

| UDP-galactopyranose (UDP-Galp) |

| para-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) |

| Lactose |

| Galβ1-3Fuc |

Advanced Analytical Techniques for D Galactofuranose Containing Structures

Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of D-galactofuranose derivatives, enabling the separation and purification of complex mixtures. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography each play a distinct role in the analytical workflow.

Gas Chromatography (GC) for Permethylated and Derivatized Sugars

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the linkage analysis of complex carbohydrates containing galactofuranose units. nih.govrsc.org To make the carbohydrates volatile for GC analysis, they are first derivatized. A common and effective method is methylation analysis, which involves a series of chemical reactions. sielc.com

First, all free hydroxyl groups in the carbohydrate are fully O-methylated. nih.govsielc.com This is followed by hydrolysis to break the glycosidic bonds, yielding partially O-methylated monosaccharides. These are then reduced, typically with sodium borodeuteride (NaBD₄), to convert the aldoses into their corresponding alditols. The final step is acetylation of the newly formed hydroxyl groups (from the reduction of the carbonyl group and the original glycosidic linkages) to produce partially O-methylated alditol acetates (PMAAs). nih.govrsc.orgsielc.com

These PMAA derivatives can be separated and identified by GC-MS. nih.govrsc.org The retention times of the PMAAs on the GC column and their characteristic electron impact mass spectra provide definitive information about the original positions of the glycosidic linkages. nih.govsielc.com For instance, the analysis of PMAAs derived from galactofuranose-containing structures allows for the identification of terminal, 2-O-substituted, 6-O-substituted, and 2,6-di-O-substituted mannopyranosyl residues, among others. shimadzu.com Researchers have synthesized various PMAA standards of galactofuranose to aid in this analysis, facilitating the identification of diverse linkage patterns in complex carbohydrates. rsc.org

Table 1: Partially O-Methylated Alditol Acetates (PMAAs) for GC-MS Analysis of Galactofuranose-Containing Structures

| PMAA Derivative (from Galf) | Indicates Original Linkage Position | Reference |

| 1,4,5-tri-O-acetyl-2,3,5,6-tetra-O-methyl-galactitol | Terminal Galf | nih.gov |

| 1,4,5,6-tetra-O-acetyl-2,3,5-tri-O-methyl-galactitol | 6-linked Galf | nih.gov |

| 1,2,4,5-tetra-O-acetyl-3,5,6-tri-O-methyl-galactitol | 2-linked Galf | nih.gov |

| 1,2,4,5,6-penta-O-acetyl-3,5-di-O-methyl-galactitol | 2,6-linked Galf | nih.gov |

This table is illustrative and based on common derivatization patterns for linkage analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of D-galactofuranose pentaacetate and related compounds. mdpi.comnih.gov Since protecting groups like acetates increase the hydrophobicity of the carbohydrate, reversed-phase HPLC (RP-HPLC) is a highly effective method for separation. researchgate.net

RP-HPLC separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. For peracetylated carbohydrates like D-galactofuranose pentaacetate, stationary phases such as C18 are commonly used, though other chemistries can provide unique selectivity. researchgate.netshodex.com Studies have shown that pentafluorophenyl and phenyl hexyl stationary phases are particularly well-suited for the purification of protected monosaccharides and disaccharides, respectively. researchgate.net The mobile phase typically consists of a gradient of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. rsc.org

HPLC is also crucial for separating anomers (α and β forms) of protected sugars. The separation of the α and β anomers of D-glucose pentaacetate, for example, has been achieved on a pentafluorophenyl stationary phase using a methanol/water mobile phase, whereas acetonitrile did not provide separation. rsc.org Method parameters such as column temperature and mobile phase composition can be adjusted to either resolve the anomeric peaks or cause them to coalesce into a single peak if anomeric separation is not desired. lcms.cznih.gov

Table 2: Exemplary HPLC Conditions for Separation of Peracetylated Monosaccharide Anomers

| Stationary Phase | Mobile Phase | Observation | Reference |

| Pentafluorophenyl | Methanol/Water | Optimal for separating α/β anomers of mannose pentaacetate. | rsc.org |

| Phenyl Hexyl | Acetonitrile/Water | Suitable for separating stereoisomers like cellobiose (B7769950) and maltose (B56501) octaacetates. | rsc.org |

| C5 | Acetonitrile/Water | Achieved separation of α/β anomers of glucosamine (B1671600) tetraacetate. | rsc.org |

| C5 | Methanol/Water | No separation observed for α/β anomers of glucosamine tetraacetate. | rsc.org |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and for the preliminary purification of D-galactofuranose derivatives. scbt.commtc-usa.com In the synthesis of compounds like D-galactofuranose pentaacetate or its precursors, TLC allows chemists to track the consumption of starting materials and the appearance of products over time. mtc-usa.comresearchgate.net

The process involves spotting a small sample of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. youtube.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). youtube.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. scbt.com For instance, in the methylation of galactofuranosides, TLC can be used to assay the resulting mixtures of partially methylated glycosides. nih.govlcms.cz

A typical TLC for reaction monitoring uses three lanes: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. mtc-usa.comyoutube.com This setup helps to definitively identify the reactant spot in the reaction lane and confirm the formation of a new product spot with a different retention factor (Rf). youtube.com Various solvent systems, such as n-butanol:formic acid:water or toluene-ethanol mixtures, are employed depending on the polarity of the compounds being separated. researchgate.netacs.org After development, the spots can be visualized under UV light (if UV-active) or by staining with a chemical reagent. youtube.com

Integration of Machine Learning in Glycan Spectral Analysis

The complexity of spectral data generated from techniques like SERS and mass spectrometry necessitates advanced analytical tools for interpretation. researchgate.netshodex.com Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into glycan spectral analysis to improve accuracy, speed, and the depth of information extracted. nih.gov

When analyzing SERS spectra of various oligosaccharides, the differences can be subtle. Machine learning algorithms are adept at recognizing complex patterns within this data that may not be apparent to human observers. nih.govresearchgate.net Several ML methods are often used in a complementary fashion:

Principal Component Analysis (PCA): This dimensionality-reduction technique is used to visualize the divergence between different spectra, helping to cluster and classify them based on their principal components. researchgate.netresearchgate.net

Logistic Regression: This classification algorithm can build a predictive model to determine if a given spectrum belongs to a specific class of carbohydrate structures, such as those containing a Galf residue. mdpi.comresearchgate.net

Deep Learning: More advanced models, such as deep neural networks, are being trained to automatically identify and classify the vibrational fingerprints of numerous monosaccharides from their spectral data. These models can achieve very high classification accuracy and can be used to discriminate between molecules with a high degree of confidence.

This integration of machine learning not only enhances the ability to reliably identify Galf residues within complex glycan mixtures but also automates the analysis process, opening the door for high-throughput screening and diagnostic applications. researchgate.netresearchgate.net

Table 3: Role of Machine Learning Methods in Glycan Spectral Analysis

| Machine Learning Method | Role in Spectral Analysis | Application Example | Reference |

| Principal Component Analysis (PCA) | Visualizes divergence of spectra; dimensionality reduction. | Differentiating SERS spectra of glycans with and without Galf. | researchgate.netresearchgate.net |

| Logistic Regression | Builds predictive models for classifying spectra. | Determining the presence of Galf residues in oligosaccharides. | mdpi.comresearchgate.net |

| Deep Neural Networks (DNN) | Automated identification and classification of vibrational fingerprints. | Classifying monosaccharides based on spectroscopy-augmented mass spectrometry data. | |

| Support Vector Machines (SVM) | Classification of spectra for diagnostic purposes. | Classifying cells or differentiating Raman spectra from various biological samples. | nih.gov |

Methods for Assessing Anomeric Purity

Assessing the anomeric purity of D-galactofuranose derivatives is critical, as the α and β anomers can have different physical properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary and most powerful technique for determining the anomeric configuration and assessing the purity of a sample.

One-dimensional Proton NMR (¹H-NMR) provides a wealth of structural information. The anomeric proton (the proton on C-1) gives a distinct signal that is highly sensitive to its stereochemical environment. Key features used for assignment include:

Chemical Shift: The signals for anomeric protons typically appear in a distinct region of the spectrum (often between 4.3 and 5.9 ppm). Generally, the anomeric proton of an α-anomer resonates at a lower field (further downfield) than the corresponding β-anomer. For furanoses, the 1,2-cis anomers (α-furanoses) usually have their H-1 signals shifted downfield compared to the 1,2-trans anomers (β-furanoses).

Coupling Constants (J-values): The spin-spin coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), is diagnostic of the dihedral angle between them. For furanoses, α-anomers typically show a ³J(H1,H2) value of around 3–5 Hz, while β-anomers have a smaller coupling constant of 0–2 Hz.

For complex mixtures where signals from multiple anomers (including pyranose and furanose forms) overlap, advanced 1D and 2D NMR experiments are employed. Techniques like selective 1D TOCSY (Total Correlation Spectroscopy) and FESTA (Frequency-Edited Selective TOCSY) can be used to generate clean subspectra for each individual anomer present in a mixture, allowing for their unambiguous characterization even when they are minor components.

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Glycosylation Strategies

The synthesis of complex carbohydrates containing D-galactofuranose (D-Galf) presents a significant challenge, primarily in achieving stereoselective formation of glycosidic linkages. nih.gov Researchers are actively developing novel strategies to control the anomeric configuration (α or β) during glycosylation reactions. One promising approach involves the use of participating neighboring groups at the C-2 position of the galactofuranosyl donor. nih.gov These groups can temporarily shield one face of the anomeric center, directing the incoming acceptor to the opposite face and thereby ensuring a high degree of stereoselectivity. For instance, a (1S)-phenyl-2-(phenylsulfanyl)ethyl group at C-2 can facilitate the formation of a β-linked sulfonium (B1226848) ion intermediate, which then directs the stereoselective formation of α-glycosides. nih.gov

Another area of intense research is the development of new and efficient glycosylation methods. This includes the exploration of novel activating agents and promoter systems that can enhance the reactivity of the glycosyl donor while maintaining stereocontrol. For example, the use of N-iodosuccinimide and silver triflate has been shown to be effective in activating thio-galactofuranoside donors for glycosylation. nih.gov Furthermore, researchers are investigating "one-pot" glycosylation strategies, which streamline the synthesis of oligosaccharides by performing multiple reaction steps in a single reaction vessel, thereby increasing efficiency and reducing waste. nih.gov The synthesis of both α- and β-galactofuranosyl amides with high stereoselectivity has been achieved through a traceless Staudinger ligation, starting from either unprotected β-galactofuranosyl azide (B81097) or tetra-O-acetyl-β-galactofuranosyl azide. nih.gov

Design and Synthesis of Galactofuranose Mimics and Analogs with Enhanced Stability

D-Galactofuranose and its derivatives are often susceptible to hydrolysis, limiting their therapeutic potential. To address this, scientists are designing and synthesizing galactofuranose mimics and analogs with improved stability. A key strategy involves replacing the oxygen atom in the furanose ring or the glycosidic linkage with other atoms, such as carbon (C-glycosides) or sulfur (S-glycosides). C-glycosides, in particular, are resistant to enzymatic cleavage and are therefore being explored as stable glycomimetics in drug discovery. chemrxiv.org

The development of synthetic strategies to access these analogs with precise stereochemical control is a major focus. chemrxiv.org For example, novel methods for stereospecific C-glycosylation are being developed to produce both α and β anomers of furanoses as single stereoisomers. chemrxiv.org Additionally, deoxy sugars, which are analogs of natural substrates where a hydroxyl group has been removed, are being synthesized. researchgate.net These molecules can act as either substrates or inhibitors of the enzymes involved in galactofuranose metabolism, making them valuable tools for studying glycobiological processes and potentially leading to the discovery of new therapeutic agents. researchgate.net

Advances in Chemoenzymatic Synthesis of Complex Galactofuranosides

The chemical synthesis of complex oligosaccharides is often a laborious and complex process. acs.org Chemoenzymatic synthesis has emerged as a powerful alternative, combining the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions. nih.govnih.gov This approach often involves the chemical synthesis of a simplified glycosyl donor or acceptor, which is then used as a substrate for enzymatic glycosylation. D-Galactofuranose pentaacetate can serve as a precursor for the synthesis of such substrates.

Researchers are exploring the use of various enzymes, including glycosyltransferases and glycosidases, to catalyze the formation of specific glycosidic linkages. nih.govnih.gov For example, arabinofuranosyl hydrolases have been shown to recognize and process D-galactofuranose analogs, enabling the enzymatic synthesis of galactofuranobiosides. nih.gov One-pot multi-enzyme systems are also being developed to streamline the synthesis of complex glycans, where multiple enzymatic reactions are carried out sequentially in a single reaction vessel. rsc.org This approach is particularly valuable for synthesizing sugar nucleotide donors, which are often required for glycosyltransferase-catalyzed reactions. nih.gov Recent advancements have demonstrated the potential of chemoenzymatic strategies for producing a variety of complex glycans, including N-glycans and glycolipids. frontiersin.org

Applications in Glycobiology and Development of Research Tools for Pathogen Studies

D-Galactofuranose is a key component of the cell walls of many pathogenic microorganisms, including bacteria, fungi, and protozoa, but is absent in mammals. acs.orgnih.govoup.com This makes the biosynthetic pathways of galactofuranose attractive targets for the development of new antimicrobial drugs. nih.gov D-Galactofuranose pentaacetate serves as a crucial starting material for the synthesis of various probes and substrates needed to study these pathways.

Researchers are using synthetic galactofuranose-containing molecules to investigate the function of enzymes involved in galactofuranose metabolism, such as UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases. nih.govnih.gov For example, synthetic acceptor substrates have been used to study the mechanism of the mycobacterial galactofuranosyltransferase GlfT2, providing insights into how the length of the galactan polymer is controlled. nih.gov Furthermore, galactofuranose-containing glycoconjugates are being used to develop diagnostic tools for infectious diseases. The detection of galactomannan, a polysaccharide containing galactofuranose, is a widely used method for diagnosing aspergillosis, a fungal infection caused by Aspergillus fumigatus. nih.gov Monoclonal antibodies that specifically recognize galactofuranose-containing structures are being developed as potential diagnostic reagents. nih.gov The study of galactofuranose in pathogens like Aspergillus and Leishmania has revealed its importance for cell morphology, growth, and virulence, highlighting its potential as a therapeutic target. nih.gov

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing D-galactofuranose pentaacetate, and how can reaction conditions be optimized?

- Methodological Answer : D-Galactofuranose pentaacetate is typically synthesized via acetylation of D-galactofuranose using acetic anhydride in the presence of a catalyst like pyridine or zinc chloride. Reaction optimization includes controlling temperature (20–40°C) and stoichiometric ratios (e.g., 5:1 acetic anhydride to sugar) to maximize yield. Post-synthesis purification involves recrystallization from ethanol or column chromatography to isolate the product .

Q. How is D-galactofuranose pentaacetate characterized for purity and structural confirmation?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Retention time (~12.77 min under specific conditions) and peak area (2.45%) are used for quantification and purity assessment .

- NMR : H and C NMR identify anomeric protons (e.g., C-1 signals at δ ~5.7–6.3 ppm) and confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHO, 390.34 g/mol) .

Q. What safety precautions are critical when handling D-galactofuranose pentaacetate?

- Methodological Answer : While the compound exhibits low acute toxicity (LD >2000 mg/kg in rodents), it is flammable and may irritate skin/eyes. Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers at -20°C. Avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How does the anomeric configuration (α/β) of D-galactofuranose pentaacetate affect its reactivity in glycosylation reactions?

- Methodological Answer : The α-anomer is more reactive as a glycosyl donor due to axial C-1 acetoxy group stabilization during nucleophilic substitution. β-Anomers require activation (e.g., using Lewis acids like BF-EtO) for efficient coupling. NMR analysis (C-1 proton chemical shifts) distinguishes anomers and guides reaction design .

Q. What challenges arise in aqueous-phase applications of D-galactofuranose pentaacetate, and how can they be mitigated?

- Methodological Answer : The compound’s hydrophobicity (water-insoluble due to acetyl groups) limits its use in aqueous systems. Strategies include:

- Partial deacetylation : Controlled hydrolysis to introduce hydroxyl groups while retaining key acetyl protections .

- Nanoparticle encapsulation : Use liposomal carriers to enhance solubility for drug delivery studies .

Q. How can D-galactofuranose pentaacetate serve as a precursor for glycobiological tools?

- Methodological Answer : It is a key intermediate for synthesizing galactofuranosyl donors (e.g., galactofuranosyl iodides) used in enzymatic fucosylation and glycan array development. For example, 1,6-anhydro-α-D-galactofuranose derivatives enable stereoselective glycosidic bond formation in oligosaccharide synthesis .

Q. What contradictions exist in reported biological activities of D-galactofuranose pentaacetate, and how can they be resolved?

- Methodological Answer : Some studies report antibacterial activity (e.g., against Staphylococcus aureus), while others show negligible effects. Discrepancies may stem from purity variations or assay conditions (e.g., solvent choice). Validate activity via:

- Standardized MIC assays : Use consistent solvents (e.g., DMSO with ≤1% v/v in broth).

- Metabolic profiling : Compare transcriptomic responses in treated vs. untreated bacterial cultures .

Limitations and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.